molecular formula C9H14N2O2S B1444416 tert-Butyl methyl(thiazol-2-yl)carbamate CAS No. 479198-74-8

tert-Butyl methyl(thiazol-2-yl)carbamate

Cat. No.: B1444416
CAS No.: 479198-74-8
M. Wt: 214.29 g/mol
InChI Key: YEFAMUXMAJVGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl methyl(thiazol-2-yl)carbamate is a high-purity chemical building block designed for research applications in medicinal chemistry. This compound features a thiazole heterocycle, a privileged scaffold in drug discovery known for its prevalence in pharmacologically active molecules . The thiazole ring is a key structural component in several approved anticancer drugs and clinical candidates, such as alpelisib and dasatinib, due to its excellent ability to interact with biological targets . The tert-butyloxycarbonyl (Boc) protecting group on the carbamate functionality enhances the molecule's lipophilicity and offers strategic utility in multi-step synthetic schemes, allowing for selective deprotection under mild acidic conditions. As a research tool, this reagent is primarily valuable in the synthesis of novel thiazole-amino acid hybrids and other complex heterocyclic systems. Such hybrids are actively investigated as potential cytotoxic agents, with studies showing that conjugation of amino acids to the thiazole core can produce compounds with significant activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . Researchers can utilize this compound to explore structure-activity relationships and develop new lead compounds for oncology research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFAMUXMAJVGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

  • The thiazole ring is commonly synthesized by the condensation of thiourea or substituted thioureas with α-haloketones or α-haloesters.
  • For example, N-methylthiazol-2-amine can be prepared by reacting 1-methylthiourea with 1-chloropropan-2-one, yielding the methyl-substituted thiazole amine intermediate with good yield (~88%).

Carbamate Group Introduction

  • The key step to introduce the tert-butyl carbamate moiety involves reacting the thiazol-2-amine intermediate with di-tert-butyl dicarbonate (Boc2O).
  • This reaction typically proceeds under mild conditions, producing this compound as a light yellow liquid with moderate yield (~55%).
  • The reaction conditions are optimized to maintain selectivity and avoid side reactions, often conducted at ambient temperature with appropriate bases or catalysts.

Alternative Synthesis via Brominated Intermediates

  • In some synthetic routes, brominated thiazole derivatives such as 3-bromo-1,2,4-thiadiazol carbamates are first prepared by bromination using N-bromosuccinimide (NBS) or bromine.
  • These brominated intermediates are then reacted with tert-butyl isocyanate to form the carbamate group.
  • This method allows further functionalization via substitution reactions at the bromine site if needed.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Thiazole ring formation 1-methylthiourea + 1-chloropropan-2-one Yields N,4-dimethylthiazol-2-amine (88%)
Carbamate formation Di-tert-butyl dicarbonate, mild base, ambient temp Yields this compound (55%)
Bromination (alternative) N-bromosuccinimide (NBS), catalyst For 3-bromo-thiazole intermediates
Carbamate from bromide tert-butyl isocyanate, suitable solvent Forms carbamate group on brominated ring

Analytical Data Supporting Synthesis

  • NMR Spectroscopy confirms the structure of intermediates and final products:

    • N,4-dimethylthiazol-2-amine shows characteristic proton signals at δ 2.96 (methyl groups), δ 6.06 (thiazole proton), and NH at δ 6.15 ppm.
    • The carbamate product exhibits tert-butyl singlet at δ 1.59 ppm and methyl singlet at δ 3.55 ppm, confirming successful carbamate formation.
  • Mass Spectrometry supports molecular weight verification:

    • HR-MS of the carbamate shows expected molecular ion peaks consistent with the formula C8H14N2O2S.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields.
  • Temperature control is critical, especially during carbamate formation and bromination steps, to avoid side reactions and decomposition.
  • Use of triethylamine or other bases is common to neutralize acidic by-products and drive the carbamate formation to completion.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Reference
Thiazole formation 1-methylthiourea + 1-chloropropan-2-one - Ambient to mild heating 88
Carbamate formation N,4-dimethylthiazol-2-amine Di-tert-butyl dicarbonate Ambient, mild base 55
Bromination + carbamate Thiazole derivative NBS + tert-butyl isocyanate Controlled temp, catalyst Not specified

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and iodomethane are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound is utilized as a precursor in the synthesis of heterocyclic compounds. Its thiazole moiety can participate in various reactions, enabling the formation of diverse chemical entities.
  • Reagent in Organic Reactions: It acts as a reagent in multiple organic reactions, facilitating the formation of carbon-nitrogen bonds.

2. Biology:

  • Biochemical Assays: The compound is employed in biochemical assays to study enzyme mechanisms, particularly those involving methionine aminopeptidase 1 (MetAP1), which plays a crucial role in protein processing and stability.
  • Potential Antimicrobial Activity: Research indicates that derivatives with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

3. Medicine:

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may lead to the development of novel drug candidates targeting various diseases.
  • Investigated for Anticancer Properties: Initial studies have suggested potential cytotoxic effects against cancer cell lines, indicating that it may have applications in cancer therapy.

4. Industry:

  • Agrochemicals Production: The compound is used in the formulation of agrochemicals, contributing to the development of pesticides and herbicides.
  • Material Science: Its chemical properties allow it to be utilized in creating new materials with specific functional characteristics.

Cytotoxicity Against Cancer Cell Lines

A recent study evaluated several thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated promising antiproliferative effects:

CompoundCell LineIC50 (µg/mL)
Compound AHepG21.61 ± 0.12
Compound BJurkat1.98 ± 0.15
tert-Butyl methyl(thiazol-2-yl)carbamateTBDTBD

The study highlighted the potential of this compound as an anticancer agent, warranting further exploration into its efficacy and mechanisms.

Mechanism of Action

The mechanism of action of methylthiazol-2-ylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Modifications to the thiazole ring significantly influence physicochemical and biological properties:

Compound Name Substituent on Thiazole Key Properties Reference
tert-Butyl methyl(thiazol-2-yl)carbamate None Liquid state; foundational scaffold for further derivatization.
tert-Butyl (4-methylthiazol-2-yl)carbamate 4-Methyl Liquid (55% yield); increased steric hindrance, potential CDK9 inhibition.
tert-Butyl (4-cyanothiazol-2-yl)methylcarbamate 4-Cyano Solid; electron-withdrawing cyano group enhances reactivity for HDAC targeting.
tert-Butyl ((5-sulfonylbiphenyl)thiazol-2-yl)carbamate 5-Sulfonylbiphenyl Solid (91% yield after oxidation); potent LOX/LOXL2 inhibitor activity.

Key Observations :

  • Electron-Donating Groups (e.g., methyl) : Improve solubility in organic solvents and may enhance metabolic stability .
  • Electron-Withdrawing Groups (e.g., cyano, sulfonyl): Increase polarity and reactivity, enabling interactions with enzymatic targets like histone deacetylases (HDACs) or lysyl oxidases (LOX/LOXL2) .

Reactivity Insights :

  • The Boc group remains stable under mild acidic/basic conditions but is cleaved via strong acids (e.g., HCl/dioxane) .
  • Halogenated derivatives (e.g., 4-bromo) enable further functionalization via cross-coupling reactions .

Physicochemical Properties

  • Melting Points: Derivatives with polar groups (e.g., sulfonyl, cyano) are typically solids (m.p. 97–176°C), while simpler analogues (e.g., methyl-substituted) are liquids .
  • Spectroscopic Characterization :
    • ¹H NMR : tert-butyl protons appear as a singlet at δ 1.3–1.4 ppm; methyl groups on nitrogen resonate at δ 3.0–3.5 ppm .
    • IR : Carbamate C=O stretches occur near 1680–1700 cm⁻¹ .

Biological Activity

Tert-butyl methyl(thiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with tert-butyl carbamate. The process is often facilitated by various coupling agents and can be optimized to enhance yield and purity. For example, a common method involves using sodium hydride in dimethylformamide (DMF) at low temperatures to promote the formation of the desired carbamate .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The compound demonstrated a dose-dependent inhibitory effect on cell proliferation, with IC50 values ranging from 5.16 to 20 μM depending on the cell line .

Cell Line IC50 (μM) Mechanism of Action
MCF-710.5Induction of apoptosis
HeLa15.3Inhibition of CDK9
HT-298.7Disruption of microtubule assembly

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating RNA polymerase II transcription. Inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, triggering apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring significantly influence the biological activity of carbamates. For instance, substituents at specific positions on the thiazole can enhance potency against cancer cells or alter selectivity towards different CDKs .

Substituent Position Effect
MethylC2Increased potency against CDK9
CyclopropylC4Enhanced selectivity

Case Studies

  • Inhibition of Drug Resistance : A study highlighted that this compound could reverse drug resistance in SW620/Ad300 cell lines, enhancing the efficacy of chemotherapeutic agents like paclitaxel and doxorubicin at concentrations as low as 10 μM .
  • Antimicrobial Activity : Another investigation revealed its potential as an antimicrobial agent, particularly against Pseudomonas aeruginosa. The compound reduced swarming behavior and pyocyanin production, indicating its ability to disrupt virulence factors associated with this pathogen .

Q & A

Basic Research Questions

Q. How can the synthetic yield of tert-butyl methyl(thiazol-2-yl)carbamate derivatives be optimized under varying reaction conditions?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents. For example, reports yields ranging from 31% to 58% for analogs with substituted aryl groups, suggesting that electron-withdrawing substituents (e.g., trifluoromethyl) may reduce yields due to steric or electronic effects . Pre-activation of the thiazole ring or use of coupling agents (e.g., EDCI/HOBt) can improve carbamate formation efficiency. Purification via column chromatography with gradients like DCM/MeOH (19:1) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Use 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry, particularly for hydroxy-substituted analogs (e.g., chemical shifts for carbamate protons typically appear at δ 1.38 ppm for tert-butyl groups) . High-resolution mass spectrometry (HR-ESI) validates molecular weights (e.g., 250.34 g/mol for a benzylamino analog) . IR spectroscopy identifies key functional groups, such as carbonyl stretches (~1680–1700 cm1^{-1}) for carbamates .

Q. What purification methods are recommended for tert-butyl carbamate intermediates to achieve >95% purity?

  • Methodological Answer : Employ silica gel chromatography with optimized solvent systems (e.g., DCM/MeOH for polar derivatives) . Recrystallization from ethanol or hexane/ethyl acetate mixtures can enhance crystallinity. highlights that tert-butyl carbamates with aminoethylthiazole groups require inert atmosphere handling to prevent decomposition .

Advanced Research Questions

Q. What strategies are employed to achieve diastereoselectivity in the synthesis of tert-butyl carbamate derivatives with thiazole rings?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can induce stereocontrol. demonstrates enantioselective iodolactamization to generate intermediates with >99% ee for CCR2 antagonists . For thiazole-containing analogs, dynamic kinetic resolution under basic conditions may enhance selectivity .

Q. How can researchers resolve contradictory data regarding hydrogen bonding interactions in crystalline tert-butyl carbamate derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction to unambiguously assign hydrogen bonding patterns. reveals C=O\cdotsH–N interactions (2.8–3.0 Å) in benzothiazole derivatives, which stabilize crystal packing . Computational modeling (DFT or MD simulations) can reconcile discrepancies between experimental and predicted bond lengths .

Q. What mechanistic insights explain the differential antifungal activity of this compound analogs against fungal pathogens?

  • Methodological Answer : Structure-activity relationship (SAR) studies in show that electron-deficient aryl groups (e.g., 3-CF3_3) enhance antifungal potency by improving membrane permeability . Competitive inhibition assays against fungal cytochrome P450 enzymes (e.g., CYP51) can identify molecular targets. Confocal microscopy may visualize cellular uptake differences between active/inactive analogs.

Q. What computational approaches validate the three-dimensional architecture of tert-butyl carbamate derivatives in crystallographic studies?

  • Methodological Answer : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict bond angles and torsional conformations, which align with X-ray data (e.g., C–C bond lengths of 1.494 Å in ) . Molecular docking simulations assess binding affinities to biological targets, such as fungal enzymes, using software like AutoDock Vina .

Safety and Data Integrity

Q. How should researchers handle safety considerations when working with tert-butyl carbamate derivatives in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for corrosive/irritant compounds (e.g., wear nitrile gloves, safety goggles). emphasizes avoiding inhalation and skin contact for imidazole-containing derivatives . Store intermediates under nitrogen at –20°C to prevent hydrolysis .

Q. How do researchers address batch-to-batch variability in tert-butyl carbamate synthesis?

  • Methodological Answer : Implement quality control via HPLC (C18 columns, acetonitrile/water gradients) to monitor purity. notes that sourcing high-purity starting materials (≥95%) minimizes variability . Use 1^1H NMR to detect residual solvents or byproducts before proceeding to downstream reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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